

Scandium(III) Nitrate Hydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Scandium(III) nitrate hydrate*

Cat. No.: *B564756*

[Get Quote](#)

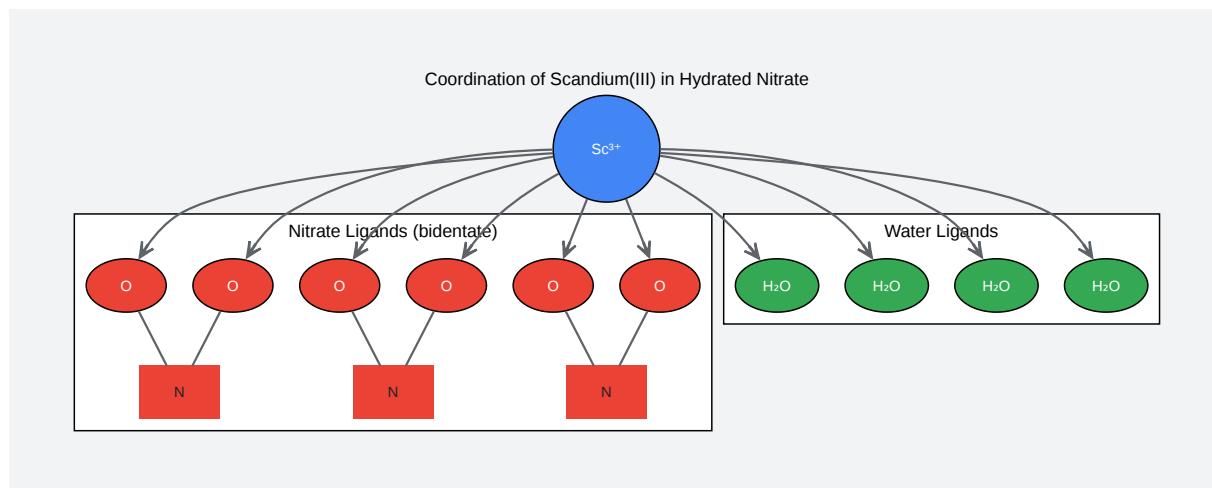
Abstract

Scandium(III) nitrate hydrate ($\text{Sc}(\text{NO}_3)_3 \cdot x\text{H}_2\text{O}$) is an inorganic compound that serves as a crucial precursor in the synthesis of advanced materials, including alloys, ceramics, and catalysts. This document provides a detailed overview of its chemical formula, crystal structure, and physicochemical properties. It also outlines standard experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Formula and Stoichiometry

Scandium(III) nitrate is most commonly found in its hydrated form, with the general formula $\text{Sc}(\text{NO}_3)_3 \cdot x\text{H}_2\text{O}$. The degree of hydration can vary depending on the synthesis and storage conditions. The most frequently reported and commercially available forms are the tetrahydrate ($x=4$) and the pentahydrate ($x=5$). The anhydrous form is less common and can be obtained through the dehydration of the hydrated salt.

Crystal and Molecular Structure


The crystal structure of **scandium(III) nitrate hydrate** has been elucidated through single-crystal X-ray diffraction studies. In the solid state, the scandium(III) ion is typically coordinated by both nitrate and water ligands.

In the case of scandium(III) nitrate tetrahydrate ($\text{Sc}(\text{NO}_3)_3 \cdot 4\text{H}_2\text{O}$), the scandium ion is ten-coordinate. The coordination sphere consists of six oxygen atoms from three bidentate nitrate groups and four oxygen atoms from the water molecules. The coordination polyhedron can be described as a distorted bicapped square antiprism.

The nitrate ions act as bidentate ligands, meaning that two of their oxygen atoms bind to the central scandium ion. The water molecules occupy the remaining coordination sites. The extensive network of hydrogen bonds between the coordinated water molecules, nitrate ions, and non-coordinating water molecules plays a significant role in stabilizing the crystal lattice.

Structural Visualization

The following diagram illustrates the coordination environment of the scandium(III) ion in the hydrated nitrate complex.

[Click to download full resolution via product page](#)

Coordination of Scandium(III) in its Hydrated Nitrate Complex.

Physicochemical Properties

A summary of the key physicochemical properties of **scandium(III) nitrate hydrate** is presented in the table below. These values are essential for designing experimental procedures and for understanding the compound's behavior in various applications.

Property	Value
Molecular Formula	$\text{Sc}(\text{NO}_3)_3 \cdot x\text{H}_2\text{O}$ ($x = 4, 5$)
Molar Mass	302.98 g/mol (tetrahydrate)
Appearance	White crystalline solid
Melting Point	Decomposes upon heating
Solubility	Highly soluble in water and ethanol
Crystal System	Triclinic (tetrahydrate)
Space Group	P-1 (tetrahydrate)

Experimental Protocols

Synthesis of Scandium(III) Nitrate Hydrate

A common laboratory-scale synthesis of **scandium(III) nitrate hydrate** involves the reaction of scandium oxide (Sc_2O_3) with nitric acid (HNO_3).

Materials:

- Scandium(III) oxide (Sc_2O_3)
- Concentrated nitric acid (HNO_3)
- Deionized water
- Beaker
- Magnetic stirrer and stir bar

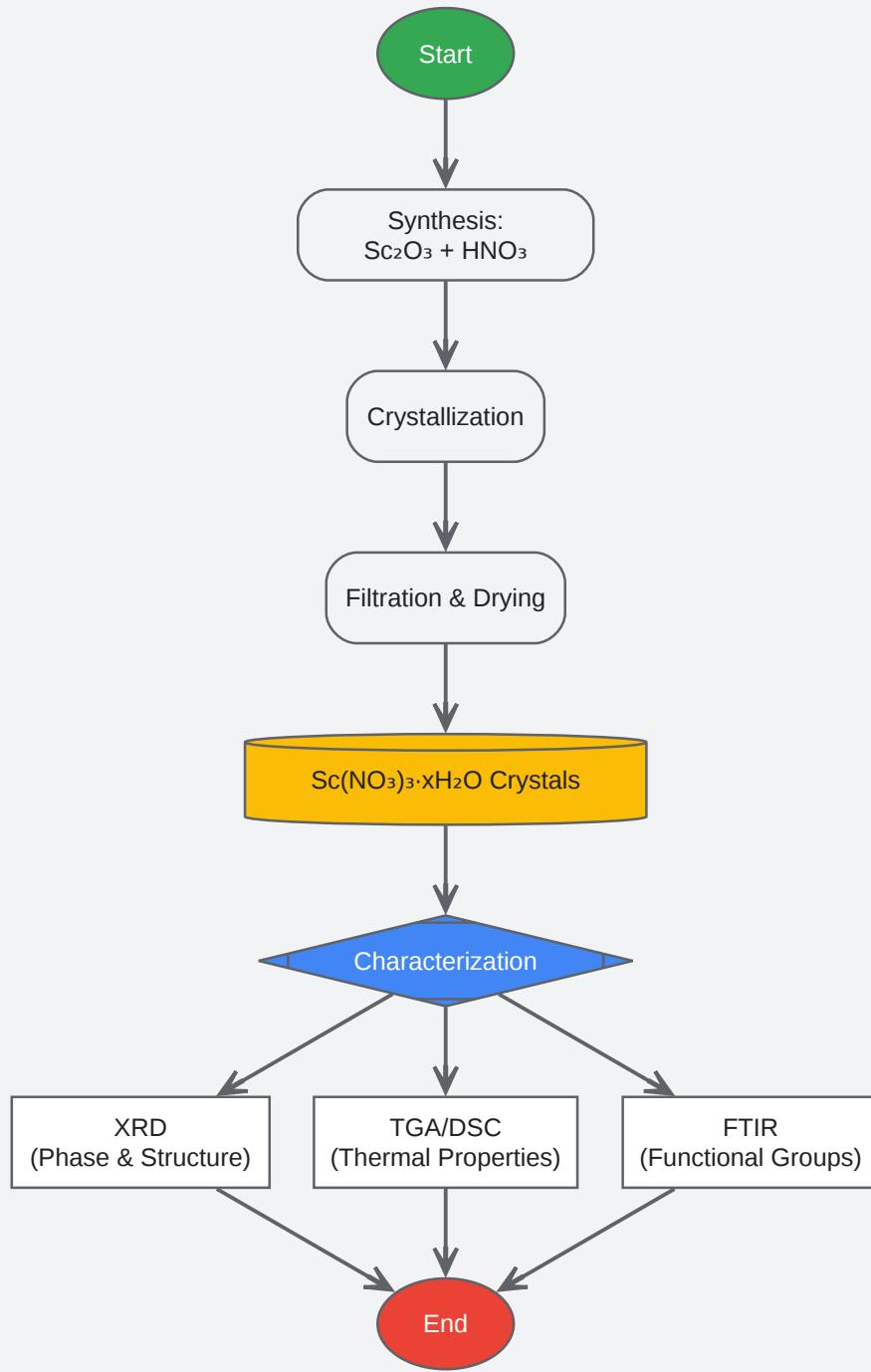
- Heating mantle
- Crystallizing dish

Procedure:

- Carefully add a stoichiometric amount of scandium(III) oxide to a beaker containing a slight excess of concentrated nitric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
- Gently heat the mixture with stirring until all the scandium oxide has dissolved, resulting in a clear solution.
- Allow the solution to cool to room temperature.
- Slowly evaporate the solvent at a slightly elevated temperature (e.g., 40-60 °C) to induce crystallization.
- Collect the resulting white crystals of **scandium(III) nitrate hydrate** by filtration.
- Wash the crystals with a small amount of cold deionized water and dry them in a desiccator over a suitable drying agent.

Characterization Techniques

Powder or single-crystal XRD is used to confirm the crystal structure and phase purity of the synthesized **scandium(III) nitrate hydrate**. The experimental pattern should be compared with reference data from crystallographic databases.


Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the water content and study the thermal decomposition behavior of the hydrate. TGA will show a mass loss corresponding to the dehydration of the compound, followed by the decomposition of the anhydrous nitrate at higher temperatures.

FTIR spectroscopy can be used to identify the characteristic vibrational modes of the nitrate and water ligands. The presence of strong absorption bands in the regions of $3200\text{-}3500\text{ cm}^{-1}$ (O-H stretching of water) and $1300\text{-}1500\text{ cm}^{-1}$ (N-O stretching of nitrate) confirms the composition of the compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and characterization of **scandium(III) nitrate hydrate**.

Workflow for Scandium(III) Nitrate Hydrate Synthesis and Characterization

[Click to download full resolution via product page](#)

Synthesis and Characterization Workflow.

Applications

Scandium(III) nitrate hydrate is a versatile precursor for the synthesis of various scandium-containing materials. Its high solubility in water makes it an excellent starting material for solution-based synthesis methods, such as co-precipitation and sol-gel techniques. These methods are used to produce high-purity scandium oxide, scandium-doped catalysts, and scandium-containing alloys. In the field of drug development, scandium compounds are being investigated for their potential therapeutic and diagnostic applications, and **scandium(III) nitrate hydrate** can serve as a convenient source of scandium ions for such studies.

Safety and Handling

Scandium(III) nitrate hydrate is an oxidizing agent and should be handled with care. It is irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from combustible materials.

Conclusion

This technical guide has provided a comprehensive overview of the chemical formula, structure, properties, synthesis, and characterization of **scandium(III) nitrate hydrate**. The detailed information and experimental protocols presented herein are intended to be a valuable resource for researchers and professionals working with this important scandium compound.

- To cite this document: BenchChem. [Scandium(III) Nitrate Hydrate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b564756#scandium-iii-nitrate-hydrate-chemical-formula-and-structure\]](https://www.benchchem.com/product/b564756#scandium-iii-nitrate-hydrate-chemical-formula-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com